

Application of CAY10746 in Ophthalmology Research

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Compound of Interest

Compound Name: CAY10746

Cat. No.: B10821377

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Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. In the context of ophthalmology, aberrant ROCK signaling has been implicated in the pathogenesis of several eye diseases, most notably diabetic retinopathy and glaucoma.

CAY10746, by selectively targeting ROCK, offers a valuable pharmacological tool for investigating the role of this pathway in disease progression and for exploring potential therapeutic interventions.

Diabetic retinopathy, a leading cause of blindness, is characterized by progressive damage to the retinal microvasculature.[1][2] The Rho/ROCK pathway is implicated in high glucose-induced endothelial dysfunction, inflammation, and neuronal apoptosis in the retina.[3][4] Similarly, in glaucoma, another major cause of irreversible blindness, the ROCK pathway is involved in regulating aqueous humor outflow and retinal ganglion cell (RGC) death.[5] ROCK inhibitors have been shown to increase aqueous humor outflow and provide neuroprotection to RGCs.[5]

This document provides detailed application notes and experimental protocols for the use of **CAY10746** in ophthalmology research, with a focus on its application in ex vivo models of diabetic retinopathy.

Data Presentation

Kinase Inhibitory Activity of CAY10746

Kinase	IC ₅₀ (nM)
ROCK1	14
ROCK2	3
PKA	>10,000
LIMK2	46
Aurora A	1,072
Aurora B	1,239
PKG1 α	517
PKG1 β	660
Selectivity Panel	>10,000 for 387 other kinases

This data is derived from the primary publication by Zhao, L., et al. (2019) and supplier datasheets.[\[1\]](#)[\[3\]](#)[\[6\]](#)

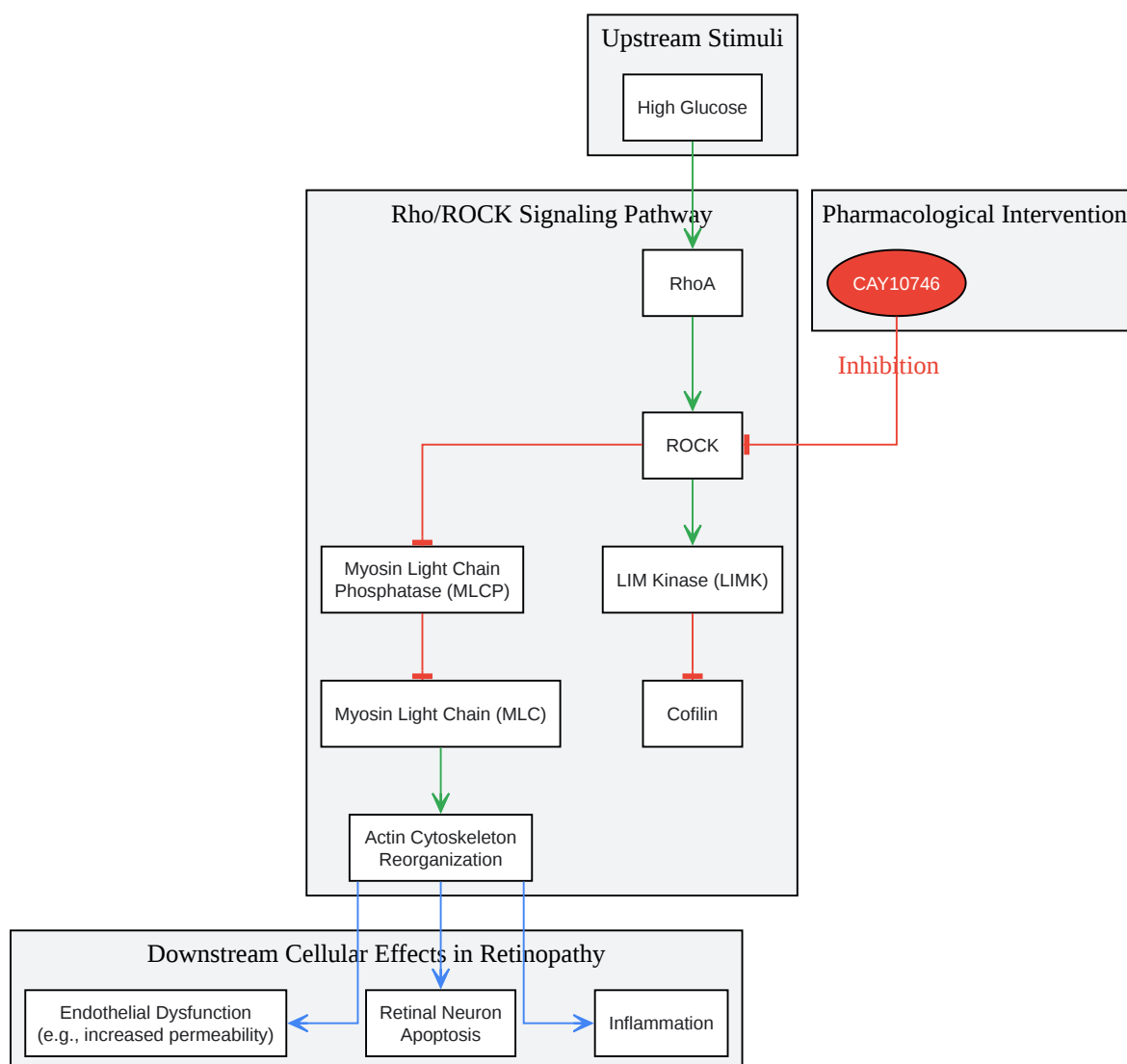
Cellular Activity of CAY10746

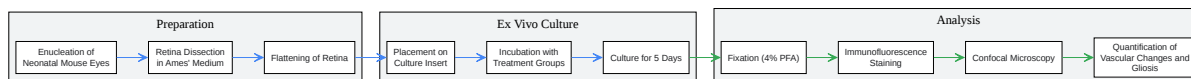
Cell Line/Model	Assay	Effective Concentration	Observed Effect
SH-SY5Y cells	Inhibition of MYPT1 phosphorylation	0.1 - 10 μ M	Dose-dependent inhibition of ROCK activity.
Human Umbilical Vein Endothelial Cells (HUVECs)	Cell Migration Assay	1 μ M	Inhibition of endothelial cell migration.
Mouse Retinal Neurons (in vitro)	High glucose-induced apoptosis and oxidative stress	1 μ M	Protection from apoptosis and oxidative stress.
Mouse Retinal Explants (ex vivo)	High glucose-induced vascular regression and Müller cell proliferation	1 μ M	Promoted vessel regression and suppressed Müller cell proliferation.

This data is derived from the primary publication by Zhao, L., et al. (2019) and supplier datasheets.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Signaling Pathways

The primary mechanism of action of **CAY10746** is the inhibition of the Rho/ROCK signaling pathway. In the context of diabetic retinopathy and other retinal diseases, this pathway is activated by various upstream signals, including high glucose levels. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain Phosphatase (MLCP) and LIM kinase (LIMK). This leads to increased actin-myosin contractility, stress fiber formation, and ultimately contributes to endothelial dysfunction, neuronal apoptosis, and inflammation. **CAY10746** blocks these downstream effects by directly inhibiting ROCK activity.





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